![molecular formula C11H12N2O2 B2880307 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol CAS No. 1344247-38-6](/img/structure/B2880307.png)

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

説明

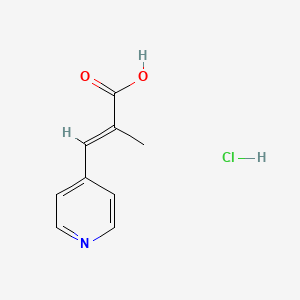

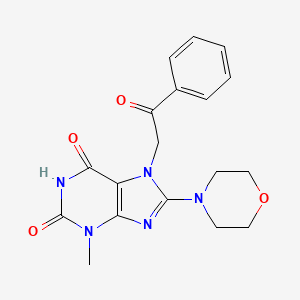

“1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring attached to a pyrrolidin-3-ol group . The exact structure can be confirmed by techniques like IR, 1H/13C-NMR, and mass spectrometry .科学的研究の応用

Electropolymerization and Conducting Polymers

Research has demonstrated the synthesis and electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol. These compounds, such as 1,4-bis(pyrrol-2-yl)benzene and its derivatives, have been shown to oxidize at low potentials to form cation radicals, leading to the creation of conducting polymers with stable electrically conducting forms. This has significant implications for the development of new materials with potential applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Novel Synthetic Methods

Innovative synthetic methods have been developed using compounds structurally related to this compound, facilitating the construction of complex molecular frameworks. For example, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through intramolecular oxidative N-N bond formation, showcasing a novel approach to constructing biologically significant heterocycles (Zheng, Ma, Tang, Zhang-Negrerie, Du, Zhao, 2014).

Catalysis and Oxidation Reactions

Research into 1,3-oxazolidine-based ligands, which share a functional similarity with this compound, has led to the development of novel Cu(II) complexes that catalyze the oxidation of benzyl alcohols. These complexes demonstrate the influence of reaction conditions and the steric and electronic properties of reagents on selectivity and activity, highlighting the potential for developing new catalytic systems for oxidation reactions (Bikas, Ajormal, Emami, Noshiranzadeh, Kozakiewicz, 2018).

Corrosion Inhibition

Compounds like this compound have been studied for their potential as corrosion inhibitors. Triazole derivatives, for instance, have been evaluated for their effectiveness in protecting mild steel in acidic environments, showcasing the role of molecular structure in determining inhibitory efficiency and providing insights into the design of new corrosion inhibitors (Ma et al., 2017).

Fungicidal Activity

Research into 1,2,4-triazole derivatives containing functional groups related to this compound has led to the discovery of compounds with significant fungicidal activity against a range of phytopathogens. This opens up possibilities for developing new agrochemicals to protect crops and ensure food security (Bai, Liu, Chenzhang, Xiao, Fu, Qin, 2020).

特性

IUPAC Name |

1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDISUFYLUUTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)

![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)

![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)